An In-depth Technical Guide to H-Orn(Z)-OBzl HCl: A Key Building Block in Therapeutic Peptide Development
An In-depth Technical Guide to H-Orn(Z)-OBzl HCl: A Key Building Block in Therapeutic Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nδ-carbobenzyloxy-L-ornithine benzyl ester hydrochloride, commonly abbreviated as H-Orn(Z)-OBzl HCl, is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry. Its unique bifunctional nature, with orthogonally protected amino and carboxyl groups, renders it an invaluable building block for the synthesis of complex therapeutic peptides. This technical guide provides a comprehensive overview of the chemical properties, primary applications, and detailed experimental methodologies associated with H-Orn(Z)-OBzl HCl. Particular emphasis is placed on its role in solution-phase peptide synthesis, a technique that remains highly relevant for large-scale and industrial peptide production. Furthermore, this guide explores the broader significance of ornithine-containing peptides in drug development, including their application in targeting various signaling pathways.
Chemical Identity and Properties
H-Orn(Z)-OBzl HCl is a derivative of the non-proteinogenic amino acid L-ornithine. The molecule features a benzyloxycarbonyl (Z or Cbz) group protecting the delta-amino group of the ornithine side chain, and a benzyl (Bzl) ester protecting the alpha-carboxyl group. The alpha-amino group is present as a hydrochloride salt, enhancing the compound's stability and solubility in certain organic solvents.[1]
Table 1: Chemical and Physical Properties of H-Orn(Z)-OBzl HCl
| Property | Value | Reference |
| Synonyms | Nδ-Z-L-ornithine benzyl ester hydrochloride, L-Orn(Z)-OBzl·HCl, N-delta-carbobenzyloxy-L-ornithine benzyl ester hydrochloride | [1][2] |
| CAS Number | 63594-37-6 | [1][3] |
| Molecular Formula | C₂₀H₂₄N₂O₄·HCl | [1] |
| Molecular Weight | 392.88 g/mol | [1][3] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | 156-162 ºC | [1] |
| Optical Rotation | [a]D²⁰ = +11 ± 1º (c=1 in DMF) | [1] |
| Storage Conditions | 0-8°C | [1] |
Primary Use: A Cornerstone in Peptide Synthesis
The principal application of H-Orn(Z)-OBzl HCl lies in its role as a versatile building block in peptide synthesis, particularly in the solution-phase synthesis of therapeutic peptides.[1] The strategic placement of the protecting groups allows for controlled and sequential peptide bond formation. The Z group on the side chain and the benzyl ester at the C-terminus are stable under the conditions required for coupling the free α-amino group. Both protecting groups can be removed simultaneously under specific conditions, typically through catalytic hydrogenolysis.
The incorporation of ornithine into peptide sequences is of significant interest in drug development. Ornithine residues can serve as precursors for lactam bridge formation, enhancing peptide stability and conformational rigidity. Furthermore, the side chain of ornithine can be a site for conjugation of other molecules, such as cytotoxic drugs in targeted cancer therapies.
Experimental Protocols: Solution-Phase Dipeptide Synthesis
The following protocol outlines a general procedure for the synthesis of a dipeptide (e.g., Boc-Ala-Orn(Z)-OBzl) using H-Orn(Z)-OBzl HCl in a solution-phase approach. This method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
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H-Orn(Z)-OBzl HCl
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Boc-protected amino acid (e.g., Boc-Ala-OH)
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N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Neutralization of H-Orn(Z)-OBzl HCl:
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In a round-bottom flask, dissolve H-Orn(Z)-OBzl HCl (1.0 equivalent) in anhydrous DMF.
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Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 20 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.
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Activation of the N-protected Amino Acid:
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In a separate reaction vessel, dissolve the Boc-protected amino acid (e.g., Boc-Ala-OH) (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DMF.
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Cool this solution to 0°C in an ice-water bath.
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Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
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Stir the activation mixture at 0°C for 45 minutes.
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Coupling Reaction:
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Filter the activation mixture to remove the precipitated DCU, and add the filtrate to the neutralized H-Orn(Z)-OBzl solution from step 1.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
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Work-up and Purification:
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Upon completion of the reaction, dilute the mixture with ethyl acetate.
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Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
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Purify the crude product by silica gel column chromatography or recrystallization to yield the pure Boc-Ala-Orn(Z)-OBzl.
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Visualizing Workflows and Pathways
Diagram 1: Solution-Phase Peptide Synthesis Workflow
Caption: A generalized workflow for the solution-phase synthesis of a dipeptide.
Diagram 2: Nitric Oxide Synthesis Pathway
While H-Orn(Z)-OBzl HCl is not directly involved in neurotransmission or nitric oxide (NO) synthesis, its core molecule, ornithine, is closely related to the substrate for NO synthesis, L-arginine. This pathway is of significant interest in drug development, where modulation of NO levels is a therapeutic target.
Caption: The enzymatic synthesis of nitric oxide from L-arginine.
Conclusion
H-Orn(Z)-OBzl HCl remains a compound of high importance for chemists and pharmacologists involved in the synthesis of peptide-based therapeutics. Its well-defined protecting group strategy allows for its reliable incorporation into complex peptide sequences. The ability to generate ornithine-containing peptides is crucial for the development of novel drugs with enhanced stability, targeting capabilities, and therapeutic efficacy. A thorough understanding of its chemical properties and synthetic applications, as detailed in this guide, is essential for researchers aiming to leverage the potential of peptide-based drug discovery.

